LY900009
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Overview
Description
LY900009 is a complex organic compound with a unique structure that includes a dibenzazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LY900009 typically involves multiple steps. The key steps include the formation of the dibenzazepine core, followed by the introduction of the butanamide moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
LY900009 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but often include controlled temperatures and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
LY900009 has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including its role as a drug candidate for various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of LY900009 involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Butyramide: A simpler amide with a similar core structure but lacking the complex dibenzazepine moiety.
N-butylamide: Another related compound with a similar amide functional group but different overall structure.
Uniqueness
LY900009 is unique due to its complex structure, which includes a dibenzazepine core and multiple functional groups
Biological Activity
LY900009 is a novel small molecule inhibitor targeting Notch signaling through selective inhibition of the γ-secretase complex. This compound has garnered attention due to its potential therapeutic applications in oncology, particularly in the treatment of various malignancies where Notch signaling is dysregulated.
Notch signaling plays a crucial role in cell fate determination, stem cell maintenance, and differentiation. Aberrant Notch activity is implicated in several cancers, making it a prime target for therapeutic intervention. This compound inhibits γ-secretase, an enzyme responsible for cleaving the Notch receptor, thereby preventing the release of its active intracellular domain (NICD) and subsequent transcriptional activation of target genes involved in tumorigenesis.
Pharmacokinetics and Dosage
In a Phase I clinical trial, this compound was administered orally at varying doses (2-60 mg) to advanced cancer patients. The study aimed to establish the maximum tolerated dose (MTD), with 30 mg thrice weekly identified as the recommended schedule for further studies. Pharmacokinetic analysis revealed rapid absorption, with a median time to peak concentration (tmax) occurring between 1 to 4 hours post-dose. Notably, plasma levels of amyloid-β peptide were inhibited by 80-90% at higher doses, indicating effective pharmacodynamic activity against Notch signaling .
Clinical Findings
The Phase I trial included 35 patients, with adverse events primarily comprising gastrointestinal disturbances such as diarrhea (46%), vomiting (34%), and nausea (31%). Despite these side effects, there were no significant antitumor responses observed; however, five patients maintained stable disease for an extended period. A noteworthy finding was that one patient exhibited increased glandular mucin production consistent with pharmacologic inhibition of the Notch pathway .
Summary of Adverse Events
Adverse Event | Percentage (%) |
---|---|
Diarrhea | 46 |
Vomiting | 34 |
Anorexia | 31 |
Nausea | 31 |
Fatigue | 23 |
Efficacy in Preclinical Models
Preclinical studies have demonstrated that this compound effectively inhibits Notch signaling across various tumor cell lines with an IC50 range of 0.005-20 nM. This potency suggests a promising therapeutic window for targeting Notch-dependent tumors .
Case Studies and Research Insights
Several case studies have highlighted the differential responses to this compound based on genetic variability and tumor characteristics. For instance, research indicates that specific genetic backgrounds may influence treatment outcomes and tolerability in diverse populations .
Properties
IUPAC Name |
2-hydroxy-3-methyl-N-[1-[(5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl)amino]-1-oxopropan-2-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4/c1-13(2)20(27)22(29)24-14(3)21(28)25-19-17-11-6-5-9-15(17)16-10-7-8-12-18(16)26(4)23(19)30/h5-14,19-20,27H,1-4H3,(H,24,29)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JURYTIUJMYPBNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC1C2=CC=CC=C2C3=CC=CC=C3N(C1=O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.